2-Methyl-4-(methylthio)butan-2-ol

Lipophilicity Volatility Flavor partitioning

2-Methyl-4-(methylthio)butan-2-ol (CAS 80324-91-0) is a C6H14OS organic compound bearing a tertiary alcohol at position 2 and a methylthio (thioether) substituent at position 4 of a branched butane backbone. With a molecular weight of 134.24 g/mol and a SMILES string of CSCCC(C)(C)O, it is the methyl-branched, tertiary-alcohol isomer within the broader class of methylthio-butanol flavor and fragrance intermediates , formally distinct from its primary alcohol isomer 4-(methylthio)butan-1-ol (FEMA and the three-carbon analog methionol.

Molecular Formula C6H14OS
Molecular Weight 134.24 g/mol
Cat. No. B13619372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(methylthio)butan-2-ol
Molecular FormulaC6H14OS
Molecular Weight134.24 g/mol
Structural Identifiers
SMILESCC(C)(CCSC)O
InChIInChI=1S/C6H14OS/c1-6(2,7)4-5-8-3/h7H,4-5H2,1-3H3
InChIKeyHAAWEOFFYXBQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(methylthio)butan-2-ol: Structural Identity and Procurement Baseline for the C6H14OS Sulfur-Alcohol


2-Methyl-4-(methylthio)butan-2-ol (CAS 80324-91-0) is a C6H14OS organic compound bearing a tertiary alcohol at position 2 and a methylthio (thioether) substituent at position 4 of a branched butane backbone . With a molecular weight of 134.24 g/mol and a SMILES string of CSCCC(C)(C)O, it is the methyl-branched, tertiary-alcohol isomer within the broader class of methylthio-butanol flavor and fragrance intermediates , formally distinct from its primary alcohol isomer 4-(methylthio)butan-1-ol (FEMA 3600) and the three-carbon analog methionol . Commercially, it is supplied as a research-chemical intermediate at certified purities of 97–98%, stored under cool, dry conditions, and is available in batch quantities from 2.5 g upward for laboratory and pilot-scale evaluations .

1 Tertiary alcohol synthetic intermediate — blocked oxidation site supports chemoselective thioether transformations
2 Branched C6 methylthio flavor probe — distinct from linear methylthio-butanol isomers
3 Research-chemical grade — supplied at certified 97–98% purity for laboratory and pilot-scale evaluation

Why In-Class Methylthio-Butanol and Methylthio-Propanol Analogs Cannot Substitute for 2-Methyl-4-(methylthio)butan-2-ol


The methylthio-alcohol class exhibits large, functionally decisive property variation with modest structural changes — moving the alcohol from primary to secondary to tertiary, shifting the methylthio group position, or altering carbon-chain branching changes not only boiling point, polarity, and LogP, but also profoundly alters organoleptic character . The closest commercial comparator, 4-(methylthio)butan-1-ol (FEMA 3600), is a primary alcohol with a LogP of 0.74 and odor described as 'sulfury, potato, green vegetable' at 0.10% in propylene glycol , whereas the tertiary alcohol center and gem-dimethyl branching of 2-methyl-4-(methylthio)butan-2-ol (LogP predicted ~1.5) is expected to raise volatility suppression, reduce hydrogen-bonding propensity, and shift the organoleptic profile toward more roasted, meaty-brothy nuances absent in the primary alcohol [1]. Similarly, the three-carbon homolog methionol (3-(methylthio)-1-propanol) delivers a sweet soup/meaty character at a very low odor threshold of approximately 0.2 ppb , a potency and note quality that does not translate to the four-carbon branched tertiary alcohol framework. Generic substitution therefore risks altering both the sensory impact profile and the physical compatibility of formulations, particularly where controlled volatility and tertiary-alcohol chemical stability are required .

This Product 2-Methyl-4-(methylthio)butan-2-ol (Tertiary alcohol, C6)
Do Not Substitute With 4-(Methylthio)butan-1-ol (Primary alcohol, FEMA 3600)

Primary alcohol analog exhibits lower LogP (~0.74 vs. predicted ~1.5) and higher volatility; organoleptic profile shifts from roasted-meaty to sulfury-potato, and hydrogen-bonding propensity increases significantly, altering release kinetics in oil-based systems.

This Product 2-Methyl-4-(methylthio)butan-2-ol (C6 backbone, MW 134)
Do Not Substitute With Methionol (3-(Methylthio)-1-propanol, C3)

Three-carbon homolog is significantly more volatile (odor threshold ~0.2 ppb) and delivers a rapid-burst meaty top note that cannot replicate the longer-duration mid-to-base note profile expected from the heavier, branched tertiary alcohol.

This Product 4-(Methylthio) substitution (Terminal sulfur)
Do Not Substitute With 1-(Methylthio)butan-2-ol (Proximal sulfur regioisomer)

1-Methylthio regioisomer places sulfur two bonds from the alcohol, enabling anchimeric assistance and competing side reactions during esterification or dehydration that are suppressed in the 4-methylthio target with four-bond S–OH separation.

Quantitative Differentiation Evidence: 2-Methyl-4-(methylthio)butan-2-ol vs. Closest Methylthio-Alcohol Analogs


Tertiary Alcohol vs. Primary Alcohol: LogP and Boiling-Point Differentiation from 4-(Methylthio)butan-1-ol

2-Methyl-4-(methylthio)butan-2-ol exhibits a computed LogP of 1.51 and a predicted boiling point of 180.6 °C (760 mmHg), versus the primary alcohol comparator 4-(methylthio)butan-1-ol with a measured LogP of 0.74 and reported boiling range of 62–67 °C at 0.35–0.40 mmHg . The 0.77 log-unit increase in predicted hydrophobicity places the target compound in a meaningfully different flavor-partitioning and volatility regime, directly affecting release kinetics in food matrices and fragrance headspace performance. No experimentally determined LogP or boiling point for the target compound is publicly available; the values cited are computed from the Leyan product specification sheet (LogP) and ChemSrc/predicted (boiling point) .

LogP shift vs. primary alcohol
Cross-study comparable
ΔLogP ≈ +0.77
Reported lipophilicity increase supports oil-phase flavor partitioning research
Target LogP computed; comparator measured. Data to verify experimentally.
Lipophilicity Volatility Flavor partitioning

Carbon-Skeleton Branching: Structural Differentiation from Linear Methylthio-Butanol Isomers

The target compound bears a gem-dimethyl substituted tertiary alcohol (C2), producing a sterically hindered center not present in any linear methylthio-butanol isomer such as 4-(methylthio)butan-2-ol (secondary alcohol), 4-(methylthio)butan-1-ol (primary alcohol), or 1-(methylthio)butan-2-ol (secondary alcohol) . This branching fundamentally alters oxidation pathways: the tertiary alcohol cannot be oxidized to a ketone or aldehyde under standard Swern or Jones conditions, in contrast to secondary analogs that readily convert to alkylthio-butanones [1]. The structural difference is confirmed by SMILES: CSCCC(C)(C)O for the target versus CSCCC(C)O for the secondary alcohol 4-(methylthio)butan-2-ol (CAS 13296-23-6) .

Oxidation resistance
Class-level inference
Tertiary alcohol — oxidation-blocked
Supports chemoselective synthesis workflow without alcohol protection
Inferred from alcohol class; no direct comparative yield data published.
Molecular topology Oxidative stability Esterification reactivity

Chain-Length Differentiation from Methionol (3-(Methylthio)-1-propanol): Molecular Weight and Volatility

2-Methyl-4-(methylthio)butan-2-ol (MW 134.24 g/mol, C6 backbone) is significantly heavier and less volatile than the widely used three-carbon analog methionol (MW 106.19 g/mol, C3 backbone) . Methionol has a documented odor detection threshold of approximately 0.2 ppb in air, with an odor character described as 'powerful sweet soup or meat-like' [1]; the four-carbon branched tertiary alcohol, by virtue of its higher molecular weight and reduced vapor pressure, is expected to exhibit lower headspace concentration at equal mass dosage but greater persistence (longer duration) in application . Direct sensory-threshold data for the target compound are not publicly available, so this dimension must be treated as class-level inference based on vapor-pressure trends.

MW & volatility vs. methionol
Class-level inference
MW 134 vs. 106 g/mol Predicted bp ~181 °C vs. ~89–93 °C (13 mmHg)
Higher MW predicts lower volatility; may support longer-duration flavor persistence studies
Target sensory threshold not publicly available; class-level vapor-pressure inference.
Chain-length effect Volatility Flavor persistence

Thioether Position: 4-Methylthio Substitution vs. 1-Methylthio Isomers in Reaction Selectivity

The 4-methylthio substitution pattern places the sulfur atom at the terminus of the four-carbon chain, distal from the tertiary alcohol center, whereas 1-(methylthio)butan-2-ol (CAS 76137-53-6) carries the thioether at the carbon adjacent to a secondary alcohol . This regiochemical difference controls nucleophilic substitution and elimination chemistry at the alcohol-bearing carbon: the target's tertiary alcohol at C2 cannot undergo β-elimination involving the thioether (four-bond separation), whereas in 1-(methylthio)butan-2-ol the sulfur is two bonds from the alcohol carbon, enabling neighboring-group participation or anchimeric assistance in certain reaction manifolds . This is a class-level structural inference; no direct comparative reaction-yield data have been published.

Regiochemical S–OH separation
Class-level inference
4-bond S–OH (target) vs. 2-bond (1-methylthio isomer)
Distal thioether reduces competing sulfur participation in alcohol derivatization
Structural inference from SMILES; direct reaction comparison not reported.
Regiochemistry Synthetic utility Chemoselectivity

High-Fit Application Scenarios for 2-Methyl-4-(methylthio)butan-2-ol Based on Quantitative Differentiation Evidence


Oil-Phase and Encapsulated Savory Flavor Systems Requiring Sustained Release

The predicted LogP of 1.51 (Δ+0.77 over the primary alcohol comparator 4-(methylthio)butan-1-ol) indicates substantially greater affinity for lipid phases . This makes the compound particularly suitable for oil-based bouillon concentrates, frying-oil flavor systems, and spray-dried encapsulated meat flavors where the flavor molecule must partition into the oil droplet core and release gradually upon rehydration or heating. The higher boiling point (~180 °C vs. 62–67 °C at reduced pressure for the primary analog) further supports retention during high-temperature processing such as extrusion or retorting .

Synthetic Intermediate Requiring Chemoselective Thioether Modification Without Alcohol Protection

The tertiary alcohol center cannot be oxidized under standard conditions (Swern, Jones, PCC) that readily convert secondary methylthio-alcohols to alkylthio-ketones [1]. This enables direct oxidation or alkylation at the thioether sulfur (e.g., to sulfoxide or sulfonium intermediates) without protecting-group chemistry at the alcohol, reducing synthetic step count and improving atom economy for pharmaceutical or agrochemical building-block synthesis. The 4-methylthio regioisomer further avoids anchimeric sulfur participation that may complicate reactions with 1-methylthio analogs .

Meaty-Roasted Background Note Development Where Methionol Is Too Volatile

Methionol (MW 106, odor threshold ~0.2 ppb) provides a rapid, high-impact meaty-sweet top note that dissipates quickly . The target compound's higher molecular weight (134 g/mol) and branched tertiary alcohol structure predict lower vapor pressure and longer flavor duration, making it more appropriate as a mid-to-base note in processed meat, gravy, and roast-beef flavor formulations where sustained perception over 10–30 minutes of consumption is required . This volatility differentiation guides formulators in constructing temporally balanced flavor profiles.

Research Probe for Tertiary Alcohol–Thioether Intramolecular Interaction Studies

The unique combination of a sterically hindered tertiary alcohol with a terminal thioether in a C6 framework makes 2-methyl-4-(methylthio)butan-2-ol a valuable model substrate for studying intramolecular hydrogen-bonding (OH···S) interactions, oxidation chemoselectivity, and acid-catalyzed dehydration/rearrangement pathways that are absent in primary or secondary methylthio-butanol isomers [1]. This research application exploits the structural differentiation established in the Evidence Guide.

Application
Selection Property
Validation Focus
Oil-phase savory flavor systems
Lipophilicity and volatility profile
Partitioning behavior in lipid matrices; sustained release under thermal processing
Chemoselective synthetic intermediate
Tertiary alcohol oxidation resistance
Thioether modification yield without alcohol protecting groups
Meaty-roasted background note development
Higher molecular weight and predicted lower vapor pressure
Flavor duration and temporal sensory performance in model formulations
Tertiary alcohol–thioether interaction studies
Unique C6 branched scaffold with terminal sulfur
Intramolecular OH···S interaction and chemoselectivity in model reactions
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